6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine
CAS No.: 489430-53-7
Cat. No.: VC11522556
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 489430-53-7 |
|---|---|
| Molecular Formula | C12H12N2OS |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | 6-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine |
| Standard InChI | InChI=1S/C12H12N2OS/c1-15-9-4-2-3-8-7(9)5-6-10-11(8)14-12(13)16-10/h2-4H,5-6H2,1H3,(H2,13,14) |
| Standard InChI Key | RVRXGFWHCVTYRK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1CCC3=C2N=C(S3)N |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a naphthalene ring fused to a thiazole heterocycle, with a methoxy group (-OCH₃) at the 6-position and an amine (-NH₂) at the 2-position of the thiazole ring. This arrangement confers both aromatic stability and electronic diversity, making it amenable to further functionalization. The planar naphthalene system enables π-π stacking interactions, while the thiazole’s sulfur and nitrogen atoms contribute to hydrogen bonding and metal coordination.
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂OS |
| Molecular Weight | 232.30 g/mol |
| CAS Registry Number | 489430-53-7 |
| Purity | ≥95% |
| Hazard Statements | H302, H315, H319, H335 |
The compound’s solubility profile is influenced by its aromatic and heterocyclic components, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.
Synthesis and Reaction Pathways
Conventional Synthesis Methods
6-Methoxy-4H,5H-naphtho[1,2-d]thiazol-2-amine is typically synthesized via cyclocondensation reactions involving methoxy-substituted naphthalene derivatives and thiazole-forming reagents. A common approach involves the reaction of 6-methoxy-1-naphthylamine with thiourea or thioamide derivatives under controlled conditions. Recent advances have explored catalyst-free methods using elemental sulfur (S₈) and amines, as demonstrated in analogous naphthothiazole syntheses . For example, a protocol involving 2-naphthylamine, benzylamine, and S₈ in DMSO at 140°C yielded a related thiazole derivative in 80% efficiency .
Mechanistic Insights
The synthesis mechanism likely proceeds through imine intermediates formed via nucleophilic attack of the amine on a carbonyl-like sulfur species. Elemental sulfur acts as both a sulfur donor and oxidizing agent, facilitating cyclization and aromatization . Computational studies suggest that the methoxy group’s electron-donating effects stabilize transition states during ring closure, enhancing reaction yields.
Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Intermediate
The compound’s primary application lies in its role as a precursor for bioactive molecules. For instance, it is used to synthesize 2-methoxy-N-{4H,5H-naphtho[1,2-d]thiazol-2-yl}benzamide, a candidate with reported kinase inhibitory activity. Thiazole derivatives broadly exhibit antimalarial activity by targeting Plasmodium falciparum’s dihydroorotate dehydrogenase (PfDHODH), though specific data for this compound remain unpublished.
Organic Electronics
The conjugated π-system of the naphthothiazole core makes it suitable for organic semiconductors and light-emitting diodes (OLEDs). Derivatives incorporating electron-withdrawing groups have shown promise in enhancing charge transport properties.
Research Findings and Future Directions
Biological Activity Screening
While direct studies on this compound are sparse, structural analogs have demonstrated inhibitory effects on cancer cell lines (e.g., MCF-7 breast cancer cells) via apoptosis induction. Molecular docking simulations predict strong binding affinity to cyclin-dependent kinases (CDKs), suggesting potential as a chemotherapeutic agent.
Synthetic Chemistry Innovations
Recent efforts focus on streamlining synthesis through green chemistry principles. Solvent-free mechanochemical methods and photocatalytic sulfur insertion are under investigation to improve scalability and reduce environmental impact .
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